3-(Difluoromethyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

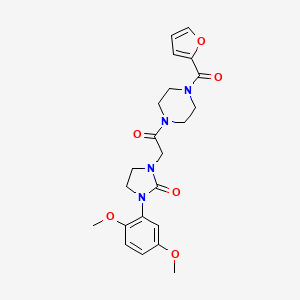

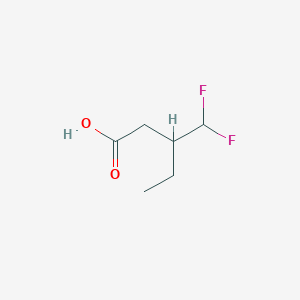

3-(Difluoromethyl)pentanoic acid is a chemical compound with the CAS Number: 1785054-51-4 . It has a molecular weight of 152.14 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for 3-(Difluoromethyl)pentanoic acid is 3-(difluoromethyl)pentanoic acid . The InChI Code is 1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

3-(Difluoromethyl)pentanoic acid is a liquid . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Bifunctional Catalysis in Chemical Production

Pentanoic acid, closely related to 3-(Difluoromethyl)pentanoic acid, is significant for its industrial applications, including in the conversion of γ-valerolactone (GVL) to pentanoic acid using bifunctional catalysis. This process involves Pt supported on acidic zeolites and utilizes formic acid as a reducing agent. The study highlights the temperature dependency of this reaction and the potential for a sustainable production method from cellulosic biorefineries (Al‐Naji et al., 2020).

Synthesis of Copolyesters in Microbiology

3-Hydroxyvalerate (3HV), derived from pentanoic acid, has been used to produce copolyesters by Alcaligenes eutrophus. This process leverages pentanoic acid as a carbon source, indicating the application of pentanoic acid derivatives in biopolymer synthesis. The resultant copolyesters exhibited varied compositions, demonstrating the adaptability of pentanoic acid in microbial biosynthesis (Doi et al., 1988).

Modulation of Ion Channels in Pain Management

α-Lipoic acid, structurally similar to 3-(Difluoromethyl)pentanoic acid, has shown potential in pain management. It selectively inhibits T-type calcium currents in rat sensory neurons, providing a mechanistic insight into its analgesic properties. This study underlines the therapeutic potential of pentanoic acid derivatives in treating pain disorders (Lee et al., 2009).

Antioxidant Properties and Lipid Oxidation

1,2-Diselenolane-3-pentanoic acid, a variant of α-lipoic acid, exhibits unique antioxidant properties. This compound, differing from α-lipoic acid in its selenium content, shows efficacy in inhibiting lipid peroxidation in low-density lipoprotein (LDL), indicating its potential in antioxidant research and lipid oxidation prevention (Matsugo et al., 1997).

Applications in Molecular Chemistry and Materials Science

Research on pentanoic acid derivatives extends to molecular chemistry and materials science. For instance, the study on Cobalt(II) complexes involving pentanoic acid derivatives highlights their potential in creating chromophores and coordination entities, which can be crucial in developing new materials and chemical sensors (Huxel & Klingele, 2015).

Biomedical Imaging and Radiopacity

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized through a modification of pentanoic acid, demonstrates high radiopacity, making it a potential candidate for X-ray imaging applications in clinical scenarios. This compound's significant iodine content contributes to its radiopacity, and it has shown non-cytotoxicity to fibroblast cells (Gopan et al., 2021).

Antioxidant in Detoxification

Lipoic acid, a dithiol form of pentanoic acid, is effective in protecting against oxidative stress. Its presence in various cells as lipoamide indicates its crucial role in intermediate metabolism and oxidative decarboxylation of α-keto acids. This underscores its importance in the detoxification of activated oxygen species, offering insights into its potential antioxidant applications (Navari-Izzo et al., 2002).

Safety and Hazards

Zukünftige Richtungen

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)pentanoic acid, has seen significant advances in recent years . The development of multiple difluoromethylation reagents has benefited this field . The future may see further developments in this area, particularly in the application of these processes to large biomolecules .

Wirkmechanismus

Target of Action

The primary target of 3-(Difluoromethyl)pentanoic acid, also known as Eflornithine , is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

Eflornithine is an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the production of polyamines, which are essential for cell growth and division .

Biochemical Pathways

The inhibition of ODC by Eflornithine affects the polyamine biosynthetic pathway . Polyamines are crucial for cell growth and division, so their reduced production can lead to slowed or halted cell proliferation . This is particularly relevant in the context of cancer cells, which often exhibit upregulated polyamine biosynthesis .

Pharmacokinetics

Eflornithine exhibits 100% bioavailability when administered intravenously . The elimination half-life of Eflornithine is approximately 8 hours .

Result of Action

The inhibition of ODC and subsequent disruption of polyamine biosynthesis can lead to a reduction in cell proliferation . This makes Eflornithine a valuable tool in the treatment of conditions characterized by rapid cell growth, such as cancer .

Action Environment

The efficacy and stability of Eflornithine can be influenced by various environmental factors. For instance, the lipophilicity of Eflornithine and its rapid metabolism can affect its pharmacokinetic properties . Additionally, the presence of other substances in the body, such as other medications or natural compounds, can potentially interact with Eflornithine and alter its effectiveness .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUZWQJBNHWFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

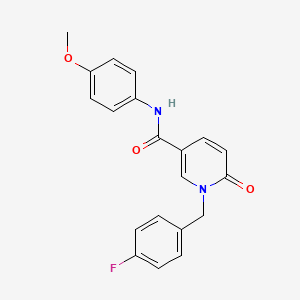

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

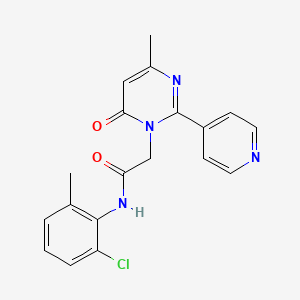

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

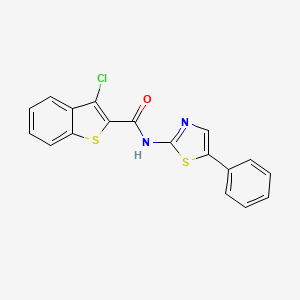

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)